molecular formula C11H15NO2 B112518 2-Amino-5-phenylpentanoic acid CAS No. 34993-02-7

2-Amino-5-phenylpentanoic acid

Cat. No.: B112518
CAS No.: 34993-02-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Amino-5-phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction may lead to changes in the enzyme’s activity, potentially affecting the metabolism of aromatic amino acids.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . The downstream effects of these changes could include alterations in protein synthesis and other processes dependent on these amino acids.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on the metabolism of aromatic amino acids. By interacting with Aromatic-amino-acid aminotransferase, it could affect the availability of these amino acids for protein synthesis and other biological functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target enzyme and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-5-phenylpentanoic acid involves the reaction of diethyl acetamidomalonate with 1-bromo-3-phenylpropane in the presence of sodium ethoxide in ethanol. The reaction mixture is refluxed under nitrogen, followed by the addition of concentrated hydrochloric acid and ammonium hydroxide to adjust the pH . The product is then recrystallized from ethanol-water to achieve high purity.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent yield and purity. The compound is often produced in bulk for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-phenylpentanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-Phenylvaleric acid
  • Benzenepentanoic acid
  • Phenylpentanoic acid
  • Phenylvaleric acid
  • δ-Phenylvaleric acid

Comparison: 2-Amino-5-phenylpentanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits a broader range of reactions and applications, particularly in the synthesis of complex molecules and potential therapeutic agents .

Properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401
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Record name 2-Amino-5-phenylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-Amino-5-phenyl-pentanoic acid
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Synthesis routes and methods I

Procedure details

A stirred suspension of (±)-2-(acetylamino)-5-phenyl-pentanoic acid (0.5003 g, 0.002126 mol) in 2.8 M hydrochloric acid was refluxed for 2 hours, and the resulting brown solution was allowed to cool. A tan precipitate formed upon cooling. The solids were filtered off, and the filtrate was rotary evaporated to give a yellow gum. The gum was dissolved in hot water, gravity filtered, and allowed to cool. The mixture was made basic with 1 M sodium hydroxide to pH=5. The resulting precipitate was filtered off, washed with water, and dried in vacuo to give a yellow solid; yield 0.205 g (50%), mp=213-215° C.
Quantity
0.5003 g
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Synthesis routes and methods II

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g, from Example 40a) was suspended in water (3 L) and solubilized by adjust the pH to 12 with 7 N NaOH solution. The pH was readjusted to pH 8 with 1 M phosphoric acid while stiirng at 45° C. The solution was cooled to 40° C., and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration for 2 weeks. The reaction mixture was concentrated to 500 mL under vacuum, the pH was adjusted to 5, and the precipitate was collected. The material was recrystallized from ethanol-water to afford 17.32 g of the title compound).
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35 g
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L-amino acid
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3 L
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Synthesis routes and methods III

Procedure details

Diethyl acetamidomalonate (220 g) in 1 L of absolute ethanol was added to a stirred solution of sodium ethoxide in ethanol, prepared by dissolving sodium (24 g) in absolute ethanol (500 mL), under nitrogen. The reaction mixture was refluxed under nitrogen for 30 minutes, then 1-bromo-3-phenylpropane (200g) was added. The reaction mixture was refluxed overnight, cooled to ambient temperature, filtered, and the solvent was removed under vacuum. Concentrated HCl (800 mL) was added to the residue, and the reaction mixture was refluxed for 14 hours. The cooled aqueous solution was washed with ether, and the residual ether in the aqueous phase was removed by bubbling nitrogen through the solution. The pH of the aqueous phase was adjusted to pH 7-8 by the addition of ammonium hydroxide. The title compound was collected by filtration, air dried and recrystallized from ethanol-water (150 g) m.p. 255-257° C. MS m/z: 194 (M+H)+.
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220 g
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24 g
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500 mL
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Synthesis routes and methods IV

Procedure details

(±)-2-Amino-5-phenylpentanoic acid (35 g) was suspended in water (3 L) and solubilized by adjusting the pH to 12 with 7N sodium hydroxide solution. The pH was readjusted to pH 8 using 1M phosphoric acid with continuous stirring at 45° C. The solution was allowed to cool to 40° C. and L-amino acid oxidase (Sigma, 0.7 unit/mg) was added. The reaction was stirred with good aeration at 37°-40° C. for two weeks. The reaction was monitored using the following High Pressure Liquid Chromatography (HPLC) system: C-18 Waters analytical column, 20% acetonitrile in Buffer (0.624 g/L CuSO4.5H2O, 0.576 g/L L-proline, 2 g/L ammonium acetate, and 1L of water with the pH of the solution adjusted to pH 7 with ammonium hydroxide); 2 mL/minute flow rate; fluorescence detection: Ex 345 nm, Em>415 nm; OPA derivatization: 300 μL of 1N sodium borate pH 9.4, 50 mL of 20 mg ortho-phthalaldehyde (OPA) plus 24 ng N-acetyl cysteine/6 mL 50% methanol/water; incubate 3 minutes at ambient temperature. When the digestion of the L-enantiomer was complete, the reaction mixture was concentrated to 500 mL by removing water in vacuo. The pH was adjusted to 5 and the predpitate was collected by filtration and recrystallization from ethanol-water to afford 17.32 g (99%) of the title compound.
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35 g
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sodium borate
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300 μL
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20 mg
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6 mL
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3 L
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[Compound]
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L-amino acid
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[Compound]
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CuSO4.5H2O
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1L
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-phenylpentanoic acid
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Customer
Q & A

A: 2-Amino-5-phenylpentanoic acid acts as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosyl-L-methionine (SAM). [] SAM is a vital molecule involved in numerous cellular processes, including methylation reactions and polyamine biosynthesis. By inhibiting MAT, App disrupts the production of SAM, potentially leading to a cascade of downstream effects on various metabolic pathways. []

A: The presence of the phenyl group in App significantly enhances its inhibitory potency against MAT, particularly in the liver enzyme. [] Studies have shown that derivatives with electron-withdrawing substituents on the phenyl ring exhibit even greater inhibitory activity. [] This suggests that the phenyl group's electronic properties are crucial for interaction with the enzyme's active site. Furthermore, the size and hydrophobicity of the phenyl group are essential for the biological activity of AM-toxins, cyclic peptides containing App. Replacing App with L-phenylalanine, which has a smaller side chain, drastically reduces the toxicity of the analog. [, ]

A: Yes, App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides containing a dehydro-App residue. [, , ] This method exploits the chiral environment of the cyclic dipeptide to direct the hydrogenation process, yielding optically pure L-App after hydrolysis. [] This approach provides a valuable tool for obtaining enantiomerically pure amino acids for various applications.

A: App serves as a crucial building block in the synthesis of biologically active peptides, particularly AM-toxins. [, , , ] These cyclic tetrapeptides, produced by certain fungi, exhibit potent host-specific toxicity towards plants, making them valuable tools for studying plant-pathogen interactions. [, , , ]

A: AM-toxin II, a well-studied AM-toxin, contains App as one of its constituent amino acids. [, , ] The specific sequence and conformation of amino acids in AM-toxin II, including App, are crucial for its biological activity. [, , ] Modifying the amino acid sequence, such as replacing App with L-phenylalanine or substituting dehydroalanine with α-hydroxyalanine, significantly diminishes or abolishes the toxin's activity. [, , ] This highlights the importance of App and its position within the cyclic peptide structure for the toxin's function.

A: Yes, racemic mixtures of App can be resolved using enzymatic methods. Acylase can selectively hydrolyze the acetyl group from acetyl-DL-App, yielding L-App and leaving the D-enantiomer untouched. [] This approach allows for the efficient separation and isolation of enantiomerically pure L-App, which is particularly important for its applications in peptide synthesis and other areas where chiral purity is critical.

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